molecular formula C17H22Cl2N2O5S B11503842 (1R)-octahydro-2H-quinolizin-1-ylmethyl (2,3-dichlorophenoxy)sulfonylcarbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl (2,3-dichlorophenoxy)sulfonylcarbamate

Cat. No.: B11503842
M. Wt: 437.3 g/mol
InChI Key: RYOUXWVIBJZOIC-NBFOIZRFSA-N
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Description

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolizidine ring system and a sulfonyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinolizidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Sulfonyl Carbamate Group: This step involves the reaction of the quinolizidine intermediate with a sulfonyl chloride and a carbamate source under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizidine derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicine, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine Alkaloids: These compounds share the quinolizidine ring system and have similar biological activities.

    Sulfonyl Carbamates: Compounds with the sulfonyl carbamate group may have similar chemical reactivity and applications.

Uniqueness

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2,3-DICHLOROPHENOXY)SULFONYL]CARBAMATE is unique due to the combination of the quinolizidine ring and the sulfonyl carbamate group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C17H22Cl2N2O5S

Molecular Weight

437.3 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,3-dichlorophenoxy)sulfonylcarbamate

InChI

InChI=1S/C17H22Cl2N2O5S/c18-13-6-3-8-15(16(13)19)26-27(23,24)20-17(22)25-11-12-5-4-10-21-9-2-1-7-14(12)21/h3,6,8,12,14H,1-2,4-5,7,9-11H2,(H,20,22)/t12-,14?/m0/s1

InChI Key

RYOUXWVIBJZOIC-NBFOIZRFSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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